molecular formula C9H18O2 B8729434 Ethyl 2,2-dimethylpentanoate CAS No. 5837-93-4

Ethyl 2,2-dimethylpentanoate

Cat. No. B8729434
Key on ui cas rn: 5837-93-4
M. Wt: 158.24 g/mol
InChI Key: XZQBNCXOWSIKEK-UHFFFAOYSA-N
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Patent
US04775692

Procedure details

Under argon atmosphere, anhydrous THF (50 ml) and anhydrous diisopropylamine (8.8 mmol) were cooled with ice bath. After 10 minutes, n-butyl lithium (1.42N, 44.4 ml, 63 mmol) was added and the mixture was stirred for 30 minutes. Further, ethyl isobutyrate (7 ml, 52 mmol) dissolved in 15 ml anhydrous THF was added and the resulting mixture was stirred for 30 minutes. Then, HMPA (hexamethylphosphoric triamide: 3.3 ml, 20 mmol) was added to the reaction mixture and the mixture was stirred for 10 minutes. Propyl iodide (6.1 ml, 63 mmol) was also added and the mixture was stirred at room temperature for 30 minutes. Aqueous hydrogen chloride (6N) was added to the reaction mixture to adjust the pH to 7. After adding 100 ml of water, the mixture was extracted with ether (150 ml×3). The organic layers were washed with water (100 ml) and brine and dried over anhydrous sodium sulfate. After removal of ether and THF by distillation with Widmer column, the residue was distilled under reduced pressure to afford ethyl 2,2-dimethylpentanoate (3.81 g, 24.1 mmol, yield: 46%, b.p.=53° C./15 mmHg) as a colorless oil. The structure was identified by the following data.
Quantity
44.4 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Quantity
6.1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
8.8 mmol
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)[CH3:2].[CH2:8]([Li])CCC.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[CH:14]([CH3:16])[CH3:15].CN(P(N(C)C)(N(C)C)=O)C.C(I)CC.Cl>C1COCC1.O>[CH3:15][C:14]([CH3:8])([CH2:16][CH2:1][CH3:2])[C:13]([O:18][CH2:19][CH3:20])=[O:17]

Inputs

Step One
Name
Quantity
44.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
C(C(C)C)(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3.3 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Four
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(CC)I
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
8.8 mmol
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (150 ml×3)
WASH
Type
WASH
Details
The organic layers were washed with water (100 ml) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of ether and THF
DISTILLATION
Type
DISTILLATION
Details
by distillation with Widmer column
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(C(=O)OCC)(CCC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24.1 mmol
AMOUNT: MASS 3.81 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 273.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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